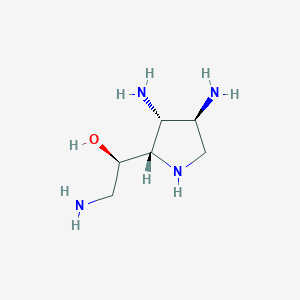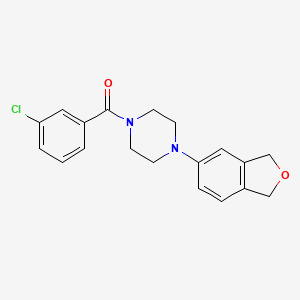![molecular formula C13H9NOS B15203923 [4-(5-Formyl-2-thienyl)phenyl]acetonitrile](/img/structure/B15203923.png)
[4-(5-Formyl-2-thienyl)phenyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(5-Formyl-2-thienyl)phenyl]acetonitrile: is an organic compound with the molecular formula C13H9NOS . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a formyl group and a phenylacetonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Formyl-2-thienyl)phenyl]acetonitrile typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base and a solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(5-Formyl-2-thienyl)phenyl]acetonitrile can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the formyl group can yield alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like reflux in an appropriate solvent.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In organic synthesis, [4-(5-Formyl-2-thienyl)phenyl]acetonitrile serves as a building block for the construction of more complex molecules.
Biology and Medicine: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems .
Industry: In the field of materials science, this compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which [4-(5-Formyl-2-thienyl)phenyl]acetonitrile exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Thiophene: A sulfur-containing heterocycle that serves as the core structure for [4-(5-Formyl-2-thienyl)phenyl]acetonitrile.
Phenylacetonitrile: A compound with a similar phenylacetonitrile moiety but lacking the thiophene ring.
Formylthiophene: A derivative of thiophene with a formyl group, similar to the formyl group in this compound.
Uniqueness: The uniqueness of this compound lies in its combination of the thiophene ring, formyl group, and phenylacetonitrile moiety. This combination imparts distinct electronic and chemical properties, making it valuable for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C13H9NOS |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
2-[4-(5-formylthiophen-2-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C13H9NOS/c14-8-7-10-1-3-11(4-2-10)13-6-5-12(9-15)16-13/h1-6,9H,7H2 |
InChI Key |
WZRYAQACBOCUAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-Dimethoxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B15203843.png)
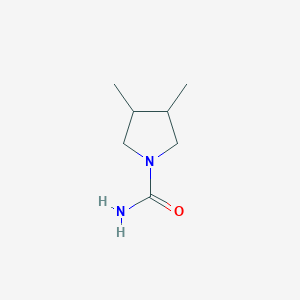
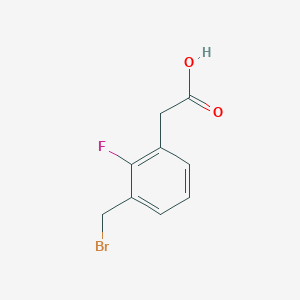
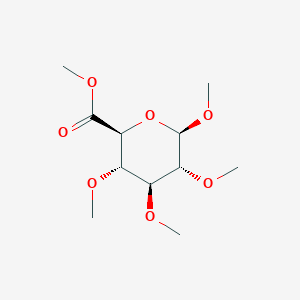

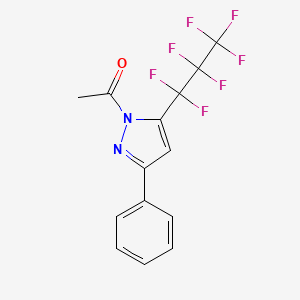
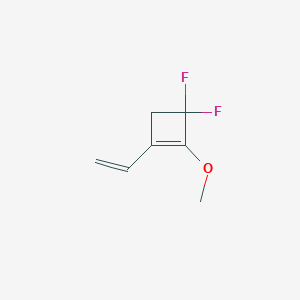
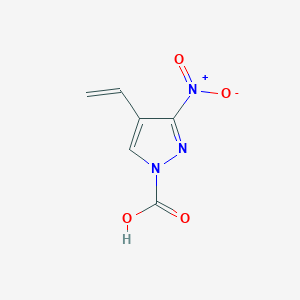
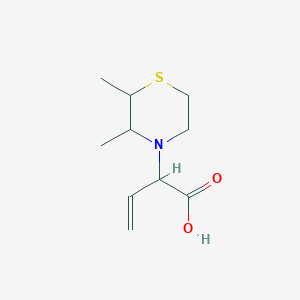
![4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15203899.png)
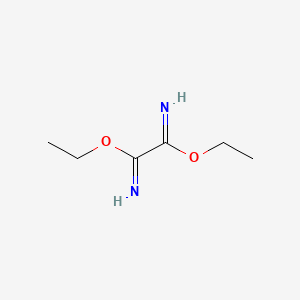
![7-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15203920.png)
